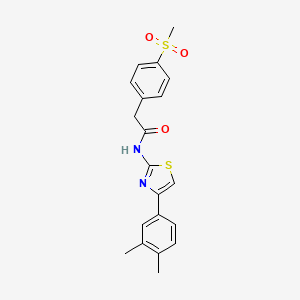

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13-4-7-16(10-14(13)2)18-12-26-20(21-18)22-19(23)11-15-5-8-17(9-6-15)27(3,24)25/h4-10,12H,11H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYRPXQGJRAIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.6 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.

Target Interactions:

- The thiazole moiety is implicated in inhibiting the biosynthesis of bacterial lipids, contributing to its antimicrobial properties.

- The compound may also interact with specific proteins involved in cancer cell proliferation, leading to apoptosis in malignant cells .

Biochemical Pathways:

- The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the compound's reactivity and biological efficacy .

- Structure-activity relationship (SAR) studies indicate that modifications to the thiazole and phenyl groups significantly influence biological activity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit bacterial growth comparable to standard antibiotics.

| Pathogen | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 1.61 |

| Escherichia coli | 12 | 1.98 |

| Candida albicans | 14 | 1.75 |

Anticancer Activity

The compound has demonstrated promising anticancer effects in various cell lines. Notably, it has shown cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.5 | Induction of apoptosis |

| A549 | 0.8 | Inhibition of cell proliferation |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between structural modifications and enhanced antibacterial potency.

-

Anticancer Research :

- Research conducted on MCF-7 cells revealed that this compound induced significant apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with several thiazole-acetamide derivatives reported in the literature. Key comparisons include:

Key Observations :

Substituent Effects: The target compound’s methylsulfonyl group distinguishes it from analogs with methoxy (e.g., ), piperazine (e.g., ), or sulfamoyl groups (e.g., ). This group may enhance solubility and target binding via polar interactions.

Biological Activity: Thiazole-acetamide derivatives are frequently explored as enzyme inhibitors (e.g., MMP-9, cathepsins) or antimicrobial agents. For instance, compound 2b () inhibits MMP-9 and cathepsin D/L, while halogenated analogs () show potent antimicrobial activity (MICs: 13–27 µM).

Synthetic Yields and Stability :

- Piperazine-linked analogs () exhibit high yields (72–86%), whereas coumarin-linked derivatives () have moderate yields (64%). The target compound’s synthetic route may require optimization for similar efficiency.

- Thermal stability (inferred from melting points) varies widely: piperazine derivatives () melt at 269–303°C, while coumarin analogs () degrade near 220°C.

Pharmacokinetic Considerations

- LogP and Bioavailability : The target compound’s logP (estimated >3 based on analogs) suggests moderate lipophilicity, balancing membrane penetration and solubility. This contrasts with highly polar sulfamoyl derivatives (e.g., ) or highly lipophilic halogenated compounds (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.